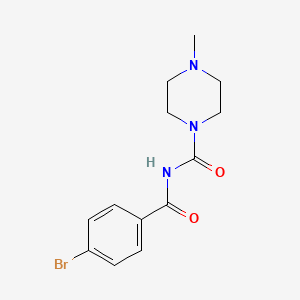
1-(2,2-Diethoxyethoxy)-4-methoxybenzene
Descripción general
Descripción
1-(2,2-Diethoxyethoxy)-4-methoxybenzene, also known as 4-methoxy-1-(2,2-diethoxyethoxy)benzene, is a compound belonging to the family of benzene derivatives. It is an aromatic compound, meaning it has a ring-shaped structure of six carbon atoms with alternating single and double bonds. It is a colorless liquid at room temperature and has a boiling point of 221.6 °C and a melting point of -80.2 °C. It is used in various scientific research applications, such as drug discovery and laboratory experiments.
Aplicaciones Científicas De Investigación
Structural Analysis and Hydrogen Bonding
- Molecular Structure and Hydrogen Bonding: Research on methoxybenzenes, including derivatives similar to 1-(2,2-Diethoxyethoxy)-4-methoxybenzene, has focused on analyzing their molecular structures and hydrogen bonding patterns. For instance, studies have revealed how steric hindrance affects the planarity of methoxy groups in methoxybenzenes and how these molecules form hydrogen-bonded dimers in solid states (Fun et al., 1997).
Thermochemistry and Interaction Analysis
- Thermochemical Properties: Understanding the thermochemical properties of methoxyphenols, a structural fragment of 1-(2,2-Diethoxyethoxy)-4-methoxybenzene, has been crucial in characterizing their behavior in different states. Studies have detailed the vapor pressure, vaporization, and sublimation enthalpies of these compounds, providing insights into their stability and interaction with other substances (Varfolomeev et al., 2010).
Synthesis and Chemical Reactions
- Chemical Synthesis and Reactions: Research has explored the synthesis of various methoxybenzene derivatives, including the transformation of trioxybenzenes into dicarbobenzenes. This involves regioselective reductive electrophilic substitution, highlighting the compound's potential in creating diverse chemical structures (Azzena et al., 1993).
Polymer Chemistry
- Polymer Applications: Methoxybenzenes, including compounds structurally related to 1-(2,2-Diethoxyethoxy)-4-methoxybenzene, have been utilized in polymer chemistry. Their electrosynthesis and spectroscopic characterization have led to the development of polymers with unique molecular weights and electrical conductivities (Moustafid et al., 1991).
Environmental and Bioresource Technology
- Environmental Applications: The conversion of methoxybenzenes in aqueous alkaline solutions has been studied for its potential in producing liquid fuels from spent pulping liquors. This research is significant for its implications in bioresource technology and environmental sustainability (Alén, 1991).
Cycloaddition Reactions
- Cycloaddition Reactions: Studies have been conducted on methoxybenzene derivatives, investigating their behavior in cycloaddition reactions. This research is vital for understanding how these compounds can be utilized in synthesizing complex organic structures (Collins et al., 1991).
Propiedades
IUPAC Name |
1-(2,2-diethoxyethoxy)-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-4-15-13(16-5-2)10-17-12-8-6-11(14-3)7-9-12/h6-9,13H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIJNGRJPFEZIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC1=CC=C(C=C1)OC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80290886 | |
| Record name | 1-(2,2-Diethoxyethoxy)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80290886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Diethoxyethoxy)-4-methoxybenzene | |
CAS RN |
69034-13-5 | |
| Record name | 69034-13-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71611 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2,2-Diethoxyethoxy)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80290886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














